molecular formula C12H12N2O3 B2883342 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 875164-21-9

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid

Cat. No.: B2883342
CAS No.: 875164-21-9
M. Wt: 232.239
InChI Key: MZTVBDKRHBBHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond .


Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Molecular Structure Analysis

The IUPAC name of this compound is 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid . The InChI code is 1S/C13H14N2O4/c1-18-10-5-2-4-9 (8-10)13-14-11 (19-15-13)6-3-7-12 (16)17/h2,4-5,8H,3,6-7H2,1H3, (H,16,17) .


Chemical Reactions Analysis

The synthesis of 1,2,4-oxadiazoles often involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 232.24 . It has a melting point of 102-104 degrees Celsius . It is a powder in its physical form .

Scientific Research Applications

Enzyme Inhibition and Binding Analysis

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid derivatives have been studied for their potential as enzyme inhibitors. One study demonstrated the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which showed potent inhibitory activity against the urease enzyme. The study also conducted a Lineweaver–Burk plot evaluation and binding analysis, confirming the compounds' potential as valuable therapeutic agents in drug design programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).

Antitumor Activity

Compounds containing the 1,2,4-oxadiazole ring have been investigated for their antitumor properties. For instance, natural product analogs were synthesized and tested for antitumor activity against a panel of cell lines, with some compounds exhibiting potent antitumor activity. This indicates the potential application of this compound derivatives in cancer treatment (Maftei et al., 2013).

Antidiabetic Potential

In the context of diabetes treatment, indole-based hybrid oxadiazole scaffolds with N-substituted acetamides derived from this compound have shown promising antidiabetic potential. These compounds exhibited significant inhibition of the α-glucosidase enzyme, indicating their potential as lead molecules for further research in developing more effective antidiabetic agents (Nazir et al., 2018).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, 1,2,4-oxadiazoles are often synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Future Directions

Given the anti-infective potential of 1,2,4-oxadiazoles , future research could focus on further refinement of these compounds and exploration of their potential against resistant microorganisms .

Properties

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-12(14-17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTVBDKRHBBHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoate (1.53 g, 6.21 mmole) in methanol (10 ml) was added 1N NaOH (10 mL). After stirring at room temperature for 2 hours, the reaction solution was acidified to pH=3-4 with 6N HCl under an ice bath and then extracted with ethyl acetate three times. The combined organic layers were washed with water and then brine, dried over Na2SO4, filtered and concentrated to give the desired product (1.44 g, 99% yield) as white solid. LCMS calculated for C12H13N2O3 (M+H): 233.1. found: 233.1.
Name
methyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoate
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.